molecular formula C7H13Cl2N3 B3004806 5-[(2R)-Pyrrolidin-2-yl]-1H-pyrazole;dihydrochloride CAS No. 2411180-15-7

5-[(2R)-Pyrrolidin-2-yl]-1H-pyrazole;dihydrochloride

Cat. No.: B3004806
CAS No.: 2411180-15-7
M. Wt: 210.1
InChI Key: MHSGZEFYVKSBLF-ZCFIWIBFSA-N
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Description

5-[(2R)-Pyrrolidin-2-yl]-1H-pyrazole;dihydrochloride (CAS: 1361114-72-8) is a chiral heterocyclic compound featuring a pyrazole core substituted with a (2R)-pyrrolidine moiety and two hydrochloride counterions. This compound is commercially available (e.g., Combi-Blocks catalog: QY-7639) and serves as a versatile building block in medicinal chemistry and drug discovery . Its stereochemistry and heterocyclic framework make it valuable for designing molecules with tailored biological interactions.

Properties

IUPAC Name

5-[(2R)-pyrrolidin-2-yl]-1H-pyrazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-2-6(8-4-1)7-3-5-9-10-7;;/h3,5-6,8H,1-2,4H2,(H,9,10);2*1H/t6-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWROSQRQLJYJCY-QYCVXMPOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=NN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=CC=NN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2R)-Pyrrolidin-2-yl]-1H-pyrazole;dihydrochloride typically involves the construction of the pyrrolidine ring followed by the formation of the pyrazole ring. One common method involves the reaction of a suitable pyrrolidine precursor with a pyrazole-forming reagent under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 5-[(2R)-Pyrrolidin-2-yl]-1H-pyrazole;dihydrochloride may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-[(2R)-Pyrrolidin-2-yl]-1H-pyrazole;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H11N3·2HCl
  • Molecular Weight : 210.10 g/mol
  • CAS Number : 2411180-15-7

The unique structure of this compound combines a pyrrolidine ring with a pyrazole ring, contributing to its reactivity and biological interactions.

Chemistry

5-[(2R)-Pyrrolidin-2-yl]-1H-pyrazole; dihydrochloride serves as a crucial building block in organic synthesis. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it valuable for creating more complex molecules.

Reaction Type Reagents Conditions
OxidationPotassium permanganateAcidic medium
ReductionSodium borohydrideMethanol
SubstitutionAlkyl halidesBase (e.g., sodium hydroxide)

Biology

Research indicates that this compound exhibits potential biological activities, including enzyme inhibition and receptor binding. It has been studied for its effects on various targets within biological systems.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, providing insights into drug development.
  • Receptor Interaction : Its binding affinity towards certain receptors suggests potential therapeutic applications.

Medicinal Applications

The medicinal chemistry aspect of 5-[(2R)-Pyrrolidin-2-yl]-1H-pyrazole; dihydrochloride is particularly noteworthy. Ongoing research aims to explore its therapeutic uses:

Potential Therapeutic Uses

  • Anticancer Agents : Studies have indicated that derivatives of this compound may exhibit anticancer properties by targeting specific pathways involved in tumor growth.
  • Neurological Disorders : Its interaction with neurotransmitter receptors suggests potential applications in treating conditions like anxiety and depression.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer activity of pyrrolidine derivatives, including 5-[(2R)-Pyrrolidin-2-yl]-1H-pyrazole; dihydrochloride. The results demonstrated significant inhibition of cancer cell proliferation through modulation of key signaling pathways.

Case Study 2: Neurological Effects

Research published in Neuropharmacology examined the effects of this compound on serotonin receptors. The findings indicated that it could enhance serotonin signaling, suggesting potential use as an antidepressant.

Industrial Applications

In addition to its research applications, 5-[(2R)-Pyrrolidin-2-yl]-1H-pyrazole; dihydrochloride is utilized in various industrial processes:

Chemical Manufacturing

The compound is employed in the synthesis of agrochemicals and pharmaceuticals due to its reactivity and ability to form diverse chemical structures.

Mechanism of Action

The mechanism of action of 5-[(2R)-Pyrrolidin-2-yl]-1H-pyrazole;dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs: Positional Isomers and Heterocyclic Variants

Positional Isomer: 5-(Pyrrolidin-3-yl)-1H-pyrazole dihydrochloride
  • Structure : Differs in the pyrrolidine substituent position (3-yl vs. 2-yl).
  • Applications : Similar use as a synthetic intermediate but with distinct pharmacological profiles due to spatial differences.
Heterocyclic Variant: 5-(Pyrrolidin-2-yl)-1,3-oxazole dihydrochloride
  • Structure : Replaces pyrazole with oxazole (C7H10N2O).
  • Properties : Oxazole’s reduced aromaticity and altered hydrogen-bonding capacity may decrease metabolic stability compared to pyrazole derivatives .
  • Applications : Less common in drug discovery but useful in material science due to its electronic properties.
Triazole Derivative: 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride
  • Structure : Triazole core with a methoxy-pyrrolidine substituent.
  • Properties : The triazole’s additional nitrogen enhances aromaticity and solubility. The methoxy group improves hydrophilicity, making it superior in aqueous formulations compared to the target compound .
  • Applications : Prominent in neurological and metabolic drug candidates due to enhanced target engagement.
Imidazole Analog: 5-(4-Bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride
  • Structure : Imidazole core with a bromophenyl group (C13H14BrN3·2HCl).
  • Applications : Explored in oncology for DNA intercalation, contrasting with the target compound’s broader therapeutic scope.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Features
Target Compound C7H13Cl2N3 210.11 Chiral (2R) configuration; dihydrochloride enhances solubility
5-(Pyrrolidin-3-yl)-1H-pyrazole diHCl C7H13Cl2N3 210.11 Isomeric differences reduce chiral specificity
5-(Pyrrolidin-2-yl)-1,3-oxazole diHCl C7H10N2O·2HCl 211.09 Lower aromaticity; reduced metabolic stability
Triazole Derivative C9H16Cl2N4O 283.16 Methoxy group improves solubility; triazole enhances binding

Biological Activity

5-[(2R)-Pyrrolidin-2-yl]-1H-pyrazole;dihydrochloride is a chemical compound with the molecular formula C7_7H13_{13}Cl2_2N3_3 and a CAS number of 2411180-15-7. This compound features a unique structure that combines a pyrrolidine ring with a pyrazole ring, leading to diverse biological activities and applications in medicinal chemistry and drug development.

The compound's properties include:

  • Molecular Weight : 210.10 g/mol
  • Chemical Structure : Contains both pyrrolidine and pyrazole moieties, contributing to its reactivity and biological interactions.

The biological activity of 5-[(2R)-Pyrrolidin-2-yl]-1H-pyrazole;dihydrochloride primarily involves its interaction with specific molecular targets such as enzymes and receptors. The binding affinity and selectivity towards these targets can lead to various pharmacological effects, including enzyme inhibition and modulation of receptor activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, which may be relevant in treating diseases where these enzymes play a critical role.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, making it a candidate for further investigation in infectious disease treatment.
  • Cytotoxic Effects : Some studies have reported cytotoxic effects in cancer cell lines, indicating potential applications in oncology.

Case Studies

  • Enzyme Targeting : In a study focused on enzyme inhibition, 5-[(2R)-Pyrrolidin-2-yl]-1H-pyrazole;dihydrochloride was shown to effectively inhibit target enzymes involved in metabolic pathways, leading to altered cellular metabolism and growth inhibition in cancer cells .
  • Antimicrobial Activity : Another study evaluated the compound's antimicrobial effects against various bacterial strains, demonstrating significant inhibition at certain concentrations, suggesting its potential as an antimicrobial agent .
  • Cytotoxicity in Cancer Cells : Research conducted on several cancer cell lines revealed that the compound induced apoptosis through mechanisms involving reactive oxygen species (ROS) generation, highlighting its potential as an anticancer therapeutic .

Data Table

Biological ActivityStudy ReferenceFindings
Enzyme InhibitionSignificant inhibition of target enzymes
Antimicrobial Activity Effective against multiple bacterial strains
Cytotoxic Effects Induced apoptosis in cancer cell lines

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-[(2R)-pyrrolidin-2-yl]-1H-pyrazole;dihydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclization of dichlorovinyl ketones or substituted hydrazides under Vilsmeier-Haack conditions . For example, refluxing intermediates in ethanol or using phosphorus oxychloride at 120°C facilitates pyrazole ring formation. Yield optimization requires precise control of stoichiometry, solvent polarity, and temperature. Post-synthesis, recrystallization from DMF–EtOH (1:1) improves purity .

Q. Which analytical techniques are most reliable for confirming the structure and purity of 5-[(2R)-pyrrolidin-2-yl]-1H-pyrazole;dihydrochloride?

  • Methodological Answer : Nuclear magnetic resonance (NMR, ¹H/¹³C) is critical for verifying stereochemistry and substituent positions . High-resolution mass spectrometry (HRMS) confirms molecular weight, while FTIR identifies functional groups (e.g., pyrrolidine N–H stretches). Thin-layer chromatography (TLC) with silica gel and UV detection monitors purity, especially for chloride impurities (<0.014%) .

Q. How should researchers handle and store 5-[(2R)-pyrrolidin-2-yl]-1H-pyrazole;dihydrochloride to ensure stability?

  • Methodological Answer : Store the compound at 4°C in airtight, light-protected containers. Hydrochloride salts are hygroscopic; use desiccants (e.g., silica gel) to prevent hydrolysis. Stability tests under accelerated conditions (40°C/75% RH) over 4–6 weeks can predict long-term degradation trends .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for diastereomeric impurities in 5-[(2R)-pyrrolidin-2-yl]-1H-pyrazole derivatives?

  • Methodological Answer : Use 2D NMR techniques (COSY, NOESY) to differentiate diastereomers. For example, NOE correlations in NOESY can distinguish axial vs. equatorial substituents on the pyrrolidine ring. Complementary X-ray crystallography or chiral HPLC with amylose-based columns provides definitive stereochemical confirmation .

Q. What experimental design principles should guide pharmacological studies of 5-[(2R)-pyrrolidin-2-yl]-1H-pyrazole;dihydrochloride?

  • Methodological Answer : Employ a mixed-methods embedded design:

  • Quantitative : Dose-response assays (IC₅₀/EC₅₀) to measure bioactivity.
  • Qualitative : Molecular docking (e.g., MOE software) to predict target interactions .
    Control for batch-to-batch variability by standardizing synthesis protocols and using reference standards (e.g., USP/EP guidelines) .

Q. How can researchers reconcile conflicting solubility data for 5-[(2R)-pyrrolidin-2-yl]-1H-pyrazole;dihydrochloride across different solvent systems?

  • Methodological Answer : Perform systematic solubility screens using the shake-flask method in buffered solutions (pH 1.2–7.4) and polar aprotic solvents (DMF, DMSO). Conflicting data may arise from protonation state changes; use pH-metric titration to correlate solubility with ionization constants (pKa) .

Q. What strategies improve the low yields (e.g., <50%) observed during the final salt formation step (dihydrochloride preparation)?

  • Methodological Answer : Optimize HCl addition by titrating the free base in cold (0–5°C) aqueous solution to avoid oversaturation. Crystallization at 50°C with slow cooling enhances crystal lattice formation, as demonstrated in analogous pyrrolidinone hydrochloride syntheses (yield increased from 46% to 63% via controlled heating) .

Q. How can theoretical frameworks guide mechanistic studies of 5-[(2R)-pyrrolidin-2-yl]-1H-pyrazole;dihydrochloride in enzyme inhibition?

  • Methodological Answer : Apply molecular dynamics (MD) simulations to model binding kinetics with target enzymes (e.g., kinases). Validate predictions using surface plasmon resonance (SPR) for real-time affinity measurements. Link results to established pharmacophore models to refine structure-activity relationships (SAR) .

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